An In-depth Technical Guide to 4-Cyclobutylbenzene-1-sulfonamide: Structure, Synthesis, and Properties
An In-depth Technical Guide to 4-Cyclobutylbenzene-1-sulfonamide: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclobutylbenzene-1-sulfonamide is a unique organic compound characterized by a cyclobutyl moiety attached to a benzenesulfonamide core. While not extensively documented in mainstream chemical literature, its structure suggests potential applications in medicinal chemistry and materials science, drawing interest from researchers in drug discovery and organic synthesis. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[1] The incorporation of a cyclobutyl group introduces a non-planar, lipophilic element that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of 4-cyclobutylbenzene-1-sulfonamide, with a primary focus on its chemical structure, a plausible and detailed synthetic pathway, and its predicted physicochemical properties. As direct experimental data for this specific molecule is scarce, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.
Chemical Structure and Nomenclature
The chemical structure of 4-Cyclobutylbenzene-1-sulfonamide consists of a central benzene ring substituted at the 1 and 4 positions. A sulfonamide group (-SO₂NH₂) is attached to the first carbon, and a cyclobutyl ring is attached to the fourth carbon.
Systematic (IUPAC) Name: 4-Cyclobutylbenzene-1-sulfonamide
Molecular Formula: C₁₀H₁₃NO₂S
Molecular Weight: 211.28 g/mol
Below is a diagram illustrating the chemical structure of 4-Cyclobutylbenzene-1-sulfonamide.
Caption: Proposed two-step synthesis of 4-Cyclobutylbenzene-1-sulfonamide.
Part 1: Synthesis of 4-Cyclobutylbenzenesulfonyl Chloride
The first step involves the electrophilic aromatic substitution of cyclobutylbenzene with chlorosulfonic acid. This reaction, known as chlorosulfonation, introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the para position due to the ortho, para-directing nature of the alkyl (cyclobutyl) group.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place cyclobutylbenzene (13.2 g, 0.1 mol). [2][3]Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (29.1 g, 0.25 mol) dropwise from the dropping funnel to the stirred cyclobutylbenzene over a period of 30-45 minutes. [4]Maintain the reaction temperature below 10 °C throughout the addition. Hydrogen chloride gas will be evolved during the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a beaker with stirring. The 4-cyclobutylbenzenesulfonyl chloride will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude product in a desiccator over anhydrous calcium chloride. Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures the complete conversion of the starting material. [4]* Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze any remaining chlorosulfonic acid and precipitate the less water-soluble sulfonyl chloride.
Part 2: Synthesis of 4-Cyclobutylbenzene-1-sulfonamide
The second step is the conversion of the synthesized 4-cyclobutylbenzenesulfonyl chloride to the final sulfonamide. This is achieved through a nucleophilic substitution reaction with ammonia. [5][6] Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried 4-cyclobutylbenzenesulfonyl chloride (23.1 g, 0.1 mol) in a suitable organic solvent such as acetone or tetrahydrofuran (100 mL).
-
Addition of Ammonia: To this solution, add concentrated aqueous ammonia (28-30%, approximately 50 mL) dropwise with stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction Progression: After the addition is complete, stir the mixture at room temperature for 2-3 hours. The formation of a white precipitate (the sulfonamide) should be observed.
-
Work-up: Pour the reaction mixture into a beaker containing cold water (200 mL) to precipitate the product completely.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude 4-cyclobutylbenzene-1-sulfonamide from a suitable solvent system, such as ethanol-water, to obtain the purified product.
Causality Behind Experimental Choices:
-
Use of Aqueous Ammonia: Aqueous ammonia provides both the nucleophile (NH₃) and a basic medium to neutralize the hydrogen chloride formed during the reaction. [5]* Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities and provides a crystalline product suitable for characterization.
Spectral Analysis (Predicted)
While experimental spectra are not available, the expected spectral data for 4-cyclobutylbenzene-1-sulfonamide can be predicted based on its functional groups and the analysis of similar compounds. [7][8]
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.0 ppm. - Sulfonamide protons (-SO₂NH₂): A broad singlet around δ 7.0-7.5 ppm. - Cyclobutyl protons: Multiplets in the range of δ 1.8-3.5 ppm. |
| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 120-150 ppm. - Cyclobutyl carbons: Peaks in the range of δ 15-40 ppm. |
| IR (Infrared) Spectroscopy | - N-H stretching (sulfonamide): Two bands around 3350 and 3250 cm⁻¹. - S=O stretching (sulfonamide): Strong absorptions around 1330 and 1150 cm⁻¹. - C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 211. |
Biological Activity and Potential Applications
The sulfonamide moiety is a cornerstone in medicinal chemistry, known for its diverse biological activities. [1][9][10]The introduction of a cyclobutyl group can modulate the lipophilicity and steric profile of the molecule, potentially leading to novel pharmacological properties.
Potential Areas of Investigation:
-
Antibacterial Agents: Sulfonamides have a long history as antibacterial drugs. 4-Cyclobutylbenzene-1-sulfonamide could be screened for activity against various bacterial strains.
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes. This compound could be investigated as an inhibitor of enzymes like carbonic anhydrase or matrix metalloproteinases.
-
Anti-inflammatory and Analgesic Agents: Some sulfonamide derivatives exhibit anti-inflammatory and analgesic properties.
-
Anticancer Agents: Certain sulfonamides have shown promise as anticancer agents by targeting specific pathways in cancer cells.
The unique structural features of 4-cyclobutylbenzene-1-sulfonamide make it an interesting candidate for further research and development in these and other therapeutic areas.
Conclusion
This technical guide has provided a detailed overview of 4-cyclobutylbenzene-1-sulfonamide, a compound with significant potential in chemical and pharmaceutical research. While direct experimental data is limited, this guide has outlined its chemical structure, predicted its key physicochemical and spectral properties, and provided a robust, step-by-step synthetic protocol based on well-established chemical principles. The provided methodologies and predicted data serve as a valuable starting point for researchers interested in synthesizing and exploring the properties and potential applications of this novel sulfonamide derivative.
References
- Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a. Organic & Biomolecular Chemistry, 8(23), 5483-5493.
- CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. (2012).
- Alkylbenzene sulphonates. (2025, November 18). PCC Group Product Portal.
- BenchChem. (n.d.).
- US6602840B1 - Processes for making alkylbenzenesulfonate surfactants and products thereof. (2003).
- CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. (2012).
- Walker, D. P., et al. (2003).
- CymitQuimica. (n.d.). CAS 4392-30-7: cyclobutylbenzene.
- CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis. (2012).
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024, July 3). ChemRxiv.
- Alkylbenzene sulfon
- Baxendale Group. (2010, December 23).
- Suter, C. M., & Weston, A. W. (2011).
- Computational Study of Benzene Sulfonamide. (n.d.). Scribd.
- Tricyclobutabenzene. (n.d.). In Wikipedia.
- CymitQuimica. (n.d.). CAS 1135-00-8: 4-butylbenzene-1-sulfonamide.
- Clark, J. (n.d.). Reactions of acyl chlorides with ammonia and primary amines. Chemguide.
- PubChem. (n.d.). 4-(Cyclohexylselanyl)benzene-1-sulfonamide.
- Reactions of Acyl Chlorides with Ammonia. (2023, January 22). Chemistry LibreTexts.
- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Reactions of Acyl halide. (n.d.). Toppr.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- PubChem. (n.d.). 4-Butylbenzenesulfonamide.
- NIST. (n.d.). Benzene, cyclobutyl-. NIST Chemistry WebBook.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
- El-Sayed, M. A., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4685.
- Multi-step Synthesis of Substituted Benzenes. (2023, January 16). YouTube.
- Structural and computational insights into a benzene sulfonamide deriv
- Tsefack, C. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480.
- Amoozadeh, A., Rahmani, S., & Tabrizian, E. (n.d.). Supporting Information Nano titania-supported sulfonic acid catalyzed synthesis of α,α′-bis(substituted- benzylidene)
- PubChemLite. (n.d.). 4-(cyclopentyloxy)benzene-1-sulfonamide (C11H15NO3S).
- Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Organic Chemistry, 19(10), 658-669.
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
Sources
- 1. mkjc.in [mkjc.in]
- 2. CAS 4392-30-7: cyclobutylbenzene | CymitQuimica [cymitquimica.com]
- 3. Benzene, cyclobutyl- [webbook.nist.gov]
- 4. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 10. mdpi.com [mdpi.com]
